molecular formula C11H14F3N B12274166 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine

Katalognummer: B12274166
Molekulargewicht: 217.23 g/mol
InChI-Schlüssel: SFBSKQGXLTYFLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine is an organic compound characterized by the presence of trifluoromethyl and isopropyl groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine typically involves the reaction of 3-isopropylbenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine has several scientific research applications:

Wirkmechanismus

The exact mechanism of action of 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Eigenschaften

Molekularformel

C11H14F3N

Molekulargewicht

217.23 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C11H14F3N/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3

InChI-Schlüssel

SFBSKQGXLTYFLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.